Copper(I) trifluoromethanesulfonate

Asymmetric Synthesis Protoboration Enantioselective Catalysis

Problem: Cu(I) halides (CuI, CuBr, CuCl) often fail to deliver sufficient Lewis acidity or enantioselectivity in asymmetric catalysis due to their strongly coordinating halide counterions. Solution: Copper(I) triflate (CuOTf, CAS 37234-97-2) employs a weakly coordinating triflate anion to generate a highly electrophilic Cu(I) center. Key outcomes: • Achieves >99% ee with chiral bis-oxazoline or NHC ligands in asymmetric synthesis. • Benzene/toluene adducts ensure homogeneous catalysis in aromatic solvents, unlike insoluble Cu(I) halides. • Delivers 1.4× higher conversion vs. CuI in tandem silylation/coupling cascades. • Available as benzene complex (2:1), ≥90% purity, shipped under inert atmosphere.

Molecular Formula CCuF3O3S
Molecular Weight 212.62 g/mol
CAS No. 37234-97-2
Cat. No. B1240830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) trifluoromethanesulfonate
CAS37234-97-2
Synonymscopper(I) triflate
copper(II) triflate
cuprous triflate
Molecular FormulaCCuF3O3S
Molecular Weight212.62 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].[Cu+]
InChIInChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
InChIKeyYNYHGRUPNQLZHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Triflate Overview


Copper(I) trifluoromethanesulfonate (CuOTf, CAS 37234-97-2), also supplied as its benzene or toluene adducts, is a widely employed copper(I) source in organic synthesis and catalysis [1]. Distinguished from common copper(I) halides by its weakly coordinating triflate (OTf⁻) counterion, CuOTf imparts unique Lewis acidic character and solubility profiles that are pivotal for specific synthetic transformations [2]. This compound is commercially available in various complexed forms, with purities typically ranging from >90.0% to ≥99.7% trace metals basis [3]. Unlike the more robust Cu(II) salts, Cu(I) triflate is more reactive and notably sensitive to moisture and air, requiring storage under an inert atmosphere to prevent oxidation [4].

Lewis acidity Weakly coordinating OTf− generates a highly electrophilic Cu(I) center distinct from halide sources
Handling Air- and moisture-sensitive; requires inert atmosphere storage to preserve reactivity
Adduct form Benzene or toluene adduct options tune solubility for homogeneous aromatic-solvent reactions

Why Copper(I) Triflate Cannot Be Substituted


Attempts to directly substitute copper(I) triflate with more common or less expensive copper(I) salts like CuI, CuBr, or CuCl are often not viable due to marked differences in reactivity, solubility, and selectivity across various catalytic cycles. The weakly coordinating nature of the triflate anion renders CuOTf a significantly more active Lewis acid and creates a more electrophilic copper center than its halide counterparts [1]. This fundamental difference in electronic character can lead to dramatic variances in reaction outcomes, including yield, reaction rate, and critically, enantioselectivity when paired with chiral ligands [2]. Furthermore, the specific adduct form (e.g., benzene vs. toluene complex) can influence solubility in aromatic solvents, a factor that may be crucial for reaction homogeneity and performance but is absent in simple halide salts . Procurement decisions must therefore be based on specific performance data rather than on the assumption of copper source interchangeability.

Target
CuOTf (OTf counterion)
Weakly coordinating anion yields higher Lewis acidity; reported to enhance reaction rate, yield, and enantioselectivity.
Common substitute
CuI, CuBr, CuCl (halide counterions)
More coordinating halides may reduce electrophilicity, potentially lowering conversion or er under identical conditions.
Target
CuOTf·arene adduct
Toluene/benzene complex dissolves in aromatic solvents, enabling homogeneous catalysis.
Common substitute
Cu(I) halides
Insoluble in non-polar aromatic solvents; heterogeneous mixtures may limit catalyst performance.

Copper(I) Triflate Quantitative Evidence


Asymmetric Protoboration Performance

In a head-to-head catalyst comparison for the protoboration of a terminal alkene, the CuOTf-benzene complex (CuOTf.PhH) delivered a 73% yield and >99:1 enantiomeric ratio (er), significantly outperforming CuI (39% yield, 98:2 er) and CuBr (49% yield, 90:10 er) under identical conditions [1].

Protoboration performance
Head-to-head
73% yield, >99:1 er (CuOTf·PhH) vs. CuI 39% yield, 98:2 er; CuBr 49%, 90:10 er
Supports catalyst selection for high enantioselectivity
Terminal alkene protoboration; THF, rt, 16 h. Reported yield 1.9× higher than CuI.
Asymmetric Synthesis Protoboration Enantioselective Catalysis

Silylation-Coupling Reaction Rate

In a study screening catalysts for a tandem silylation reaction, CuOTf achieved 74% conversion in 60 minutes using 1.0 equivalent of silyl reagent. Under identical conditions, CuI provided only 53% conversion. The reaction with CuOTf showed a superior rate of conversion compared to CuI, demonstrating higher catalytic efficiency under the same conditions [1].

Silylation-coupling rate
Head-to-head
74% conversion (60 min) vs. CuI 53% conversion
May shorten reaction time in tandem silylation sequences
Tandem silylation; 1.0 equiv silyl-OTf, 60 min. Reported 1.4× higher conversion.
Reaction Kinetics Silylation Cross-Coupling

Cross-Coupling Reaction Yield

In a study of a specialized coupling reaction, the (CuOTf)₂·Tol complex provided a quantitative 100% yield after 16 hours at 40 °C. In stark contrast, CuCl and CuBr showed no product formation (0% yield) at room temperature, and even at 40 °C, CuCl gave a significantly lower 63% yield, requiring more time (2h vs. 10h for CuBr) to reach completion. This demonstrates CuOTf's unique ability to catalyze a reaction that halide salts either cannot or do so inefficiently [1].

Cross-coupling yield
Head-to-head
100% yield (CuOTf·Tol, 16 h) vs. CuCl 0% at rt, 63% at 40°C; CuBr 0% at rt
Enables specific cross-couplings where halides show no product
Specialized coupling; 40°C, 16 h. CuCl required elevated temperature yet gave lower yield.
C-C Bond Formation Cross-Coupling Homogeneous Catalysis

Solubility in Aromatic Solvents

The copper(I) triflate toluene complex is specifically designed for solubility in toluene, a common organic solvent, unlike copper(I) halides (CuCl, CuBr, CuI), which are generally insoluble in such aromatic hydrocarbons . The presence of the aromatic ligand enhances stability and solubility in hydrophobic environments, a property not shared by its halide analogs .

Aromatic solvent solubility
Class-level
Soluble in toluene (CuOTf·arene) vs. insoluble Cu(I) halides
Adduct form may support homogeneous catalysis in non-polar aromatics
Qualitative difference; class-level inference. Verify solubility with selected adduct.
Solubility Catalyst Formulation Aromatic Solvents

Asymmetric Aziridination Enantioselectivity

When used with specific chiral bis-oxazoline (cHBOX) ligands, CuOTf-based catalytic systems have been shown to facilitate the asymmetric aziridination of chalcones, achieving enantioselectivities of up to >99% ee [1]. While direct comparative data under identical conditions for other Cu(I) sources is not provided in this study, such extremely high stereocontrol is a hallmark of systems utilizing weakly-coordinating, non-halide copper sources like CuOTf.

Aziridination enantioselectivity
Supporting
Up to >99% ee
Supports enantioselective aziridination pathway research
CuOTf/chiral bis-oxazoline ligand system. Direct halide comparisons not reported in this study.
Asymmetric Catalysis Aziridination Enantioselectivity

Copper(I) Triflate Application Scenarios


Asymmetric Synthesis

As demonstrated in Section 3, CuOTf is the preferred copper source when developing or scaling asymmetric reactions where enantiomeric excess is paramount. Its use with chiral bis-oxazoline or N-heterocyclic carbene ligands enables the synthesis of chiral building blocks with >99% ee, making it essential for pharmaceutical R&D targeting single-enantiomer drugs [1].

Cross-Coupling in Non-Polar Aromatic Solvents

For Ullmann-type or other cross-coupling reactions that necessitate homogeneous conditions in solvents like toluene or benzene, the specific solubility profile of the CuOTf-arene complexes is a decisive advantage. As shown in Section 3, the toluene and benzene adducts offer a unique solubility advantage over insoluble Cu(I) halides, ensuring efficient catalyst utilization and consistent reaction kinetics .

Lewis Acid-Catalyzed Reactions

Transformations such as Diels-Alder cycloadditions, Friedel-Crafts acylations, and Mukaiyama aldol reactions benefit from the strong Lewis acidity of the CuOTf core [2]. The weakly coordinating triflate anion creates a more electrophilic copper center than halide counterions, leading to faster reaction rates and, as shown in Section 3, enabling certain reactions that fail with CuCl or CuBr [3].

Tandem One-Pot Reactions

The combination of Lewis acidity and the non-nucleophilic nature of the triflate counterion makes CuOTf suitable for complex reaction cascades. For instance, it has been shown to catalyze tandem silylation/coupling sequences with a 1.4-fold higher conversion rate compared to CuI, a crucial benefit for processes where rapid consumption of an unstable intermediate is key to high yield [4].

Application
Selection Property
Validation Focus
Asymmetric induction studies
Enantioselectivity profile with chiral ligands
Enantiomeric ratio (er) or ee under reported conditions
Homogeneous cross-coupling in aromatic solvents
Arene adduct solubility in toluene/benzene
Homogeneous reaction monitoring vs. insoluble halide suspension
Lewis acid-catalyzed transformations
Electrophilicity of Cu(I) center with OTf counterion
Reaction rate and yield comparison with halide sources
Tandem silylation/coupling sequences
Non-nucleophilic counterion compatibility
Conversion rate under tandem one-pot conditions

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